Positional Isomer Differentiation: Meta vs Ortho Trifluoromethyl Substitution on Benzyl Ring
The meta-trifluoromethyl substitution pattern of CAS 62826-04-4 imparts distinct electronic and steric properties compared to the ortho-substituted isomer (CAS 62826-05-5). While both isomers share identical molecular formula (C11H10F3NO2) and molecular weight (245.20 g/mol), the ortho isomer positions the electron-withdrawing CF3 group adjacent to the methylene linker, creating a different steric environment around the oxazolidinone ring and altering the dipole moment vector . Class-level SAR evidence from oxazolidinone antibacterial studies confirms that positional isomerism of aryl substituents causes significant shifts in biological activity, with one positional isomer in related series demonstrating activity against Gram-positive pathogens while the other was notably less active [1].
| Evidence Dimension | Position of CF3 substituent on benzyl ring (meta vs ortho) |
|---|---|
| Target Compound Data | Meta-CF3 substitution; CAS 62826-04-4; molecular formula C11H10F3NO2; molecular weight 245.20 g/mol; vendor purity 98% |
| Comparator Or Baseline | Ortho-CF3 isomer (CAS 62826-05-5); computed XLogP3-AA 2.6; HBD 1; HBA 5; rotatable bonds 2; molecular weight 245.20 g/mol [2] |
| Quantified Difference | Identical molecular formula and mass; differentiation via electronic and steric parameters (dipole vector, steric hindrance at ortho position not quantified in available sources) |
| Conditions | Class-level evidence from oxazolidinone antibacterial SAR literature (Das et al., 2005) on positional isomer impact on Gram-positive activity |
Why This Matters
For procurement in SAR studies, the meta isomer provides a distinct electronic and steric profile compared to the ortho isomer, enabling systematic exploration of substitution effects that cannot be achieved by purchasing only the ortho variant.
- [1] Das, J. et al. Effects of positional and geometrical isomerism on the biological activity of some novel oxazolidinones. Bioorganic & Medicinal Chemistry Letters 2005, 15(2), 337-343. View Source
- [2] PubChem Compound Summary for CID 3046896, 2-Oxazolidinone, 5-((2-(trifluoromethyl)phenyl)methyl)- (Ortho Isomer, CAS 62826-05-5). National Center for Biotechnology Information. View Source
